Tumor-Initiating Activity of the 3,4-Dihydrodiol Metabolite: 8-OHMBA vs. 8-MBA in Mouse Skin
In the classical two-stage initiation-promotion model on mouse skin, the 3,4-dihydrodiol of 8-methylbenz[a]anthracene (8-MBA) exhibited a 2.2-fold higher tumor-initiating activity than the parent 8-MBA, measured as papillomas per mouse [1]. In contrast, the 3,4-dihydrodiol of 8-hydroxymethylbenz[a]anthracene (8-OHMBA; benz(a)anthracene-8-methanol) was not more tumorigenic than either 8-MBA or 8-OHMBA itself [1]. This differential demonstrates that the –CH₂OH substituent at position 8 decouples the 3,4-diol from the proximate-carcinogen pathway that operates for the methyl analog.
| Evidence Dimension | Tumor-initiating activity (papillomas/mouse) of 3,4-dihydrodiol metabolite relative to parent compound |
|---|---|
| Target Compound Data | 3,4-diol of 8-OHMBA: not more tumorigenic than 8-MBA or 8-OHMBA parent |
| Comparator Or Baseline | 3,4-diol of 8-MBA: 2.2× more papillomas/mouse than 8-MBA parent |
| Quantified Difference | 2.2-fold excess tumorigenicity abolished by –CH₂OH substitution at position 8 |
| Conditions | Two-stage initiation-promotion model; mouse skin; SENCAR or CD-1 mice. |
Why This Matters
This is the only published direct comparison showing that the 8-hydroxymethyl congener lacks the classic bay-region 3,4-diol-mediated tumor-initiation enhancement, making it a critical negative-control compound for carcinogenesis mechanism studies.
- [1] Wislocki, P.G.; Fiorentini, K.M.; Fu, P.P.; Chou, M.W.; Yang, S.K.; Lu, A.Y. Tumor-initiating activity of the dihydrodiols of 8-methylbenz[a]anthracene and 8-hydroxymethylbenz[a]anthracene. Carcinogenesis 1981, 2 (6), 507–509. View Source
